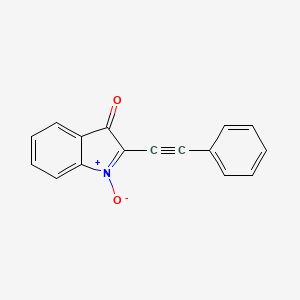![molecular formula C17H18O5 B14251203 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde CAS No. 183303-81-3](/img/structure/B14251203.png)
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde is a chemical compound known for its unique structural properties and potential applications in various fields. It consists of a benzaldehyde moiety substituted with a 2-(3,4-dimethoxyphenyl)-2-hydroxyethoxy group. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde typically involves the reaction of 3,4-dimethoxyphenylacetic acid with appropriate reagents to introduce the hydroxyethoxy group and subsequently form the benzaldehyde moiety. One common method involves the use of a Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions often include the use of deep eutectic solvents and green chemistry principles to enhance yield and reduce environmental impact .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group would yield 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzoic acid, while reduction would yield 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzyl alcohol.
Applications De Recherche Scientifique
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy groups can interact with hydrophobic regions of proteins, potentially modulating their function. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone
- Benzoic acid, 4-methoxy-, 2-[(3,4-dimethoxyphenyl)methylene]hydrazide
Uniqueness
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde is unique due to its specific structural features, such as the hydroxyethoxy group and the positioning of the methoxy groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
183303-81-3 |
|---|---|
Formule moléculaire |
C17H18O5 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
4-[2-(3,4-dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde |
InChI |
InChI=1S/C17H18O5/c1-20-16-8-5-13(9-17(16)21-2)15(19)11-22-14-6-3-12(10-18)4-7-14/h3-10,15,19H,11H2,1-2H3 |
Clé InChI |
RMFQBPIKKOPFPM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(COC2=CC=C(C=C2)C=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


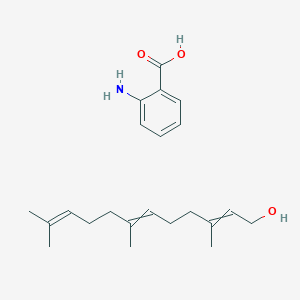
![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
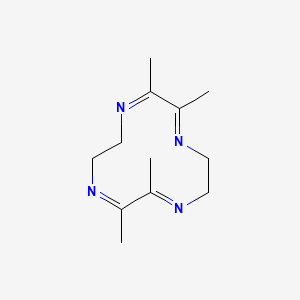
![Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane](/img/structure/B14251142.png)
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
![2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-](/img/structure/B14251148.png)
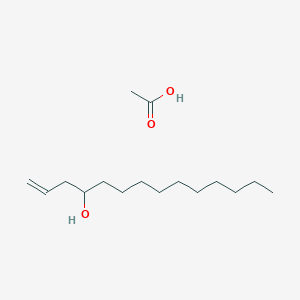
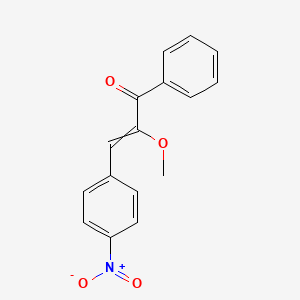
![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)
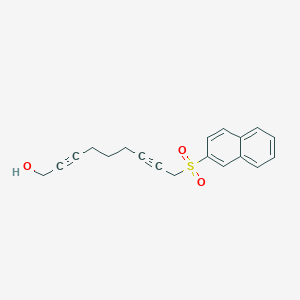
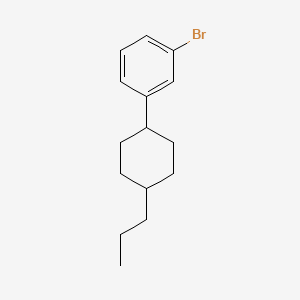
![2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine](/img/structure/B14251173.png)
